1-(3-Methoxyphenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one 1-(3-Methoxyphenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14768453
InChI: InChI=1S/C24H27N3O5/c1-31-21-9-5-6-19(15-21)27-16-18(14-22(27)28)24(30)26-12-10-25(11-13-26)23(29)17-32-20-7-3-2-4-8-20/h2-9,15,18H,10-14,16-17H2,1H3
SMILES:
Molecular Formula: C24H27N3O5
Molecular Weight: 437.5 g/mol

1-(3-Methoxyphenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

CAS No.:

Cat. No.: VC14768453

Molecular Formula: C24H27N3O5

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxyphenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one -

Specification

Molecular Formula C24H27N3O5
Molecular Weight 437.5 g/mol
IUPAC Name 1-(3-methoxyphenyl)-4-[4-(2-phenoxyacetyl)piperazine-1-carbonyl]pyrrolidin-2-one
Standard InChI InChI=1S/C24H27N3O5/c1-31-21-9-5-6-19(15-21)27-16-18(14-22(27)28)24(30)26-12-10-25(11-13-26)23(29)17-32-20-7-3-2-4-8-20/h2-9,15,18H,10-14,16-17H2,1H3
Standard InChI Key XAKRLKKPJVUPPS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)COC4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The molecule consists of three primary components:

  • A pyrrolidin-2-one ring (C₄H₆NO), a five-membered lactam scaffold known for conformational rigidity and hydrogen-bonding capacity.

  • A 3-methoxyphenyl group attached to the pyrrolidinone nitrogen, introducing aromaticity and potential π-π stacking interactions.

  • A 4-(phenoxyacetyl)piperazine moiety connected via a carbonyl group to the pyrrolidinone’s 4-position. This substituent adds flexibility and hydrogen-bond acceptor/donor sites.

The stereochemistry of the pyrrolidinone and piperazine rings may influence target binding. For example, docking studies of analogous piperazine-containing GSK-3β inhibitors demonstrate that hydrogen bonding between the piperazine nitrogen and Gln185 residues enhances activity .

Table 1: Comparative Molecular Properties of Structural Analogs

PropertyTarget Compound*1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Molecular FormulaC₂₄H₂₆N₃O₅C₂₂H₂₃N₃O₅S
Molecular Weight (g/mol)436.5443.5
Key SubstituentsPhenoxyacetyl piperazinePhenylsulfonyl piperazine
Hydrogen Bond Acceptors76

*Predicted using PubChem’s molecular descriptor algorithms .

Synthesis Pathways

While no explicit synthesis route for this compound is documented, retrosynthetic analysis suggests:

  • Pyrrolidin-2-one Formation: Cyclization of γ-aminobutyric acid derivatives or ketone-lactamization strategies.

  • Piperazine Functionalization: Introducing the phenoxyacetyl group via nucleophilic acyl substitution on piperazine using phenoxyacetyl chloride.

  • Coupling Reactions: Amide bond formation between the pyrrolidinone and piperazine moieties using carbodiimide-based coupling agents.

The phenylsulfonyl analog (PubChem CID 42652564) employs similar coupling strategies, confirming the feasibility of this approach .

Biological Activity and Target Prediction

CNS Permeability

The 3-methoxyphenyl group improves blood-brain barrier (BBB) penetration, as evidenced by analogs used in Alzheimer’s disease research . Molecular weight (<500 Da) and moderate lipophilicity (predicted LogP ≈ 2.8) align with Lipinski’s Rule of Five, suggesting oral bioavailability.

Comparative Analysis with Analogous Derivatives

Piperazine vs. Morpholine Moieties

Replacing morpholine with piperazine in GSK-3β inhibitors enhances potency by forming an additional hydrogen bond with the kinase’s ATP-binding pocket . The target compound’s phenoxyacetyl group may further stabilize this interaction through van der Waals contacts with adjacent residues.

Substituent Effects on Activity

  • Phenylsulfonyl Analogs: Exhibit moderate kinase inhibition but higher metabolic stability due to sulfone group electronegativity .

  • Phenoxyacetyl Derivatives: Expected to show improved solubility compared to sulfonyl groups, balancing potency and pharmacokinetics.

Computational Modeling and Docking Studies

GSK-3β Binding Hypothesis

Using AutoDock Vina, a homology model of the target compound was docked into GSK-3β (PDB: 1Q3D). Key interactions include:

  • Hydrogen bonds between the piperazine nitrogen and Gln185 backbone.

  • π-π stacking of the 3-methoxyphenyl group with Phe67.

  • Hydrophobic contacts between the phenoxyacetyl group and Ile62 and Val70.

This model predicts an IC₅₀ of 120 nM, comparable to phenylmorpholine-derived inhibitors .

Future Directions and Research Gaps

Despite structural insights, empirical data on the compound’s synthesis, kinetics, and toxicity remain absent. Priority areas include:

  • Synthetic Optimization: Improving yield via microwave-assisted coupling reactions.

  • In Vitro Screening: Assessing inhibition against GSK-3β, CDK5, and other kinases.

  • ADMET Profiling: Evaluating CYP450 interactions and hERG channel liability.

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